Computed Lipophilicity (XLogP3) Comparison: Ethoxy vs. Methoxy and Benzyloxy 5-Substituted Analogs
The 5-ethoxy substituent of the target compound yields a computed XLogP3 of 2.1, positioning it in an intermediate lipophilicity range between the more polar 5-methoxy analog (estimated XLogP3 ~1.7) and the more lipophilic 5-benzyloxy series (estimated XLogP3 >3.0). This intermediate logP is significant because the 5-benzyloxy-4-oxo-4H-pyran-2-carboxamide series demonstrated Src kinase inhibition, while excessive lipophilicity in this scaffold has been associated with promiscuous binding and poor developability [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 [2] |
| Comparator Or Baseline | 5-Benzyloxy analogs: XLogP3 > 3.0 (estimated); 5-Methoxy analog: XLogP3 ~1.7 (estimated from analogous structures) |
| Quantified Difference | ΔXLogP3 ≈ −0.9 to −1.0 vs. 5-benzyloxy; ΔXLogP3 ≈ +0.4 vs. 5-methoxy |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
An XLogP3 of 2.1 falls within the optimal range for oral drug-likeness (1–3), while analogs with higher logP values risk poorer solubility and increased off-target binding, making the target compound a more developable screening candidate from a physicochemical standpoint.
- [1] Farard J, Lanceart G, et al. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008;23(5):629-640. PMID: 18686137. View Source
- [2] PubChem Compound Summary for CID 30860252. Computed XLogP3 value: 2.1. National Center for Biotechnology Information, 2025. View Source
